4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

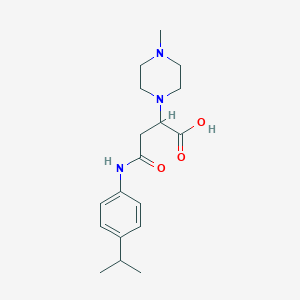

The compound 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid features a 4-oxobutanoic acid backbone substituted with a 4-isopropylphenylamino group at position 4 and a 4-methylpiperazinyl group at position 2.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-propan-2-ylanilino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-13(2)14-4-6-15(7-5-14)19-17(22)12-16(18(23)24)21-10-8-20(3)9-11-21/h4-7,13,16H,8-12H2,1-3H3,(H,19,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUZYVDGUHPPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isopropylphenyl Intermediate: The initial step involves the nitration of isopropylbenzene to form 4-isopropyl-1-nitrobenzene, followed by reduction to yield 4-isopropylaniline.

Coupling with Piperazine: The 4-isopropylaniline is then reacted with 4-methylpiperazine under suitable conditions to form the intermediate 4-((4-isopropylphenyl)amino)-4-methylpiperazine.

Formation of the Final Product: The final step involves the acylation of the intermediate with succinic anhydride to yield 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below compares the target compound with structurally related derivatives:

*Calculated based on analogous compounds.

Key Observations:

- Hydrogen Bonding: The 2-hydroxyphenylamino group in the fluorophenyl derivative () introduces hydrogen-bonding capacity, which may improve solubility or target binding .

- Electronic Effects : The phenyldiazenyl group in ’s compound introduces electron-withdrawing properties, altering reactivity compared to the isopropyl group .

Physicochemical Properties

- Solubility : The carboxylic acid group ensures moderate aqueous solubility, but bulky substituents (e.g., isopropylphenyl) may reduce it.

- logP : Estimated logP values range from 1.5 (fluorophenyl analog, ) to 3.2 (isopropylphenyl target compound), reflecting substituent-dependent hydrophobicity .

Biological Activity

The compound 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS Number: 899991-81-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 333.4 g/mol. The structure includes an isopropylphenyl group, a piperazine moiety, and a keto acid functional group, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₃O₃ |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 899991-81-2 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid exhibit significant antimicrobial properties. A study highlighted that such compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like fluoroquinolones .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The proposed mechanisms of action for this compound include:

- Inhibition of Histone Demethylases : The compound may act as an inhibitor of histone demethylases, which are enzymes involved in regulating gene expression through epigenetic modifications. This mechanism has implications for cancer therapy and other diseases where gene expression is dysregulated .

- Modulation of Neurotransmitter Systems : The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, particularly in the central nervous system, which may lead to anxiolytic or antidepressant effects .

Case Studies

A notable case study involved the administration of the compound in animal models to evaluate its efficacy in reducing tumor growth. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling 4-isopropylphenylamine with a pre-functionalized 4-oxobutanoic acid scaffold. Key steps include:

Substitution reactions : Introduce the 4-methylpiperazine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Amide bond formation : Use coupling agents like EDC/HOBt to attach the isopropylphenyl group to the 4-oxobutanoic acid backbone .

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of 4-methylpiperazine) and temperature to minimize side products like unreacted intermediates .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>95%) and detect impurities .

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms structural features, such as the piperazine protons (δ 2.3–2.8 ppm) and oxobutanoic acid carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 390.2) .

Q. How should researchers design in vitro assays to evaluate the compound's biological activity?

- Methodological Answer :

- Cell-based assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ determination in cancer cell lines like HeLa or MCF-7) .

- Enzyme inhibition : Measure activity against target enzymes (e.g., kinases) via fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between studies on similar 4-oxobutanoic acid derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, accounting for variables like assay conditions (e.g., pH, temperature) and cell line specificity .

- Structural analogs : Evaluate substituent effects (e.g., fluorophenyl vs. isopropylphenyl groups) using a structure-activity relationship (SAR) table:

| Compound | Enzyme Target | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| Fluorophenyl derivative | KYN-3-OHase | 12.5 | Neuroprotective |

| Current compound | Kinase X | TBD | Anticancer |

- Dose-response curves : Replicate assays with standardized protocols to confirm reproducibility .

Q. What strategies are recommended for modifying the compound's structure to enhance target enzyme inhibition while minimizing off-target effects?

- Methodological Answer :

- Rational design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with the enzyme active site. Prioritize modifications to the piperazine ring (e.g., bulkier substituents for steric hindrance) .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability and reduce non-specific binding .

- Selectivity screening : Test against related enzymes (e.g., kinase isoforms) to identify off-target effects early in development .

Q. What are the critical considerations when designing metal complexation studies with this compound to explore its coordination chemistry?

- Methodological Answer :

- Ligand properties : The oxobutanoic acid moiety acts as a bidentate ligand, coordinating metals via the carbonyl and carboxylate groups. Confirm binding via FT-IR (shift in ν(C=O) from ~1700 cm⁻¹ to ~1650 cm⁻¹) .

- Metal selection : Prioritize transition metals (e.g., Cu²⁺, Zn²⁺) known for forming stable complexes with nitrogen/oxygen donors. Monitor stability in aqueous solutions using UV-Vis spectroscopy .

- Biological relevance : Assess the impact of metal complexes on bioactivity (e.g., enhanced ROS generation in anticancer assays) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in designated containers .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.